Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate

Description

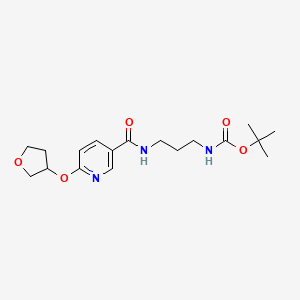

This compound features a tert-butyl carbamate group linked via a propyl chain to a nicotinamide moiety substituted with a tetrahydrofuran-3-yl-oxy group. Key structural elements include:

- Tert-butyl carbamate: A common protecting group for amines, enhancing solubility and stability.

- Nicotinamide core: Likely influences binding to biological targets (e.g., NAD+-dependent enzymes).

- Tetrahydrofuran-3-yl-oxy ether: Introduces conformational rigidity and modulates lipophilicity.

Properties

IUPAC Name |

tert-butyl N-[3-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)20-9-4-8-19-16(22)13-5-6-15(21-11-13)25-14-7-10-24-12-14/h5-6,11,14H,4,7-10,12H2,1-3H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPDJJGVCXVHIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)OC2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods

: Industrial production would likely involve batch or continuous flow processes, emphasizing scalability and efficiency. Reaction conditions might be optimized for higher yields and purity, using advanced techniques like microwave-assisted synthesis or automated flow reactors.

Chemical Reactions Analysis

Common Reagents and Conditions

: These reactions generally require specific solvents (e.g., dichloromethane, methanol), temperatures (ranging from -78°C to reflux), and inert atmospheres (like nitrogen or argon).

Major Products Formed

: Depending on the type of reaction, products can include hydroxylated, deoxygenated, or substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The compound's biological effects are largely attributed to its ability to interact with specific molecular targets. The nicotinamido moiety can participate in enzymatic reactions, influencing metabolic pathways. The tetrahydrofuran segment contributes to its lipophilicity, facilitating membrane permeability and enhancing its interaction with intracellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Carbamate Derivatives

Compound 1 : tert-Butyl (3-(3-((tripropylsilyl)oxy)cyclohex-2-en-1-yl)propyl)carbamate ()

- Key Differences : Replaces the nicotinamido-tetrahydrofuran group with a tripropylsilyl-oxycyclohexenyl moiety.

- Synthesis : Yielded 91% via nickel-catalyzed reductive conjugate addition, higher than other analogs in the same study .

Compound 2 : tert-Butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate ()

- Key Differences : Tetrahydrofuran-3-yl-oxy replaced with tetrahydropyran-4-yl-methoxy.

- Structural Impact : The six-membered tetrahydropyran ring may alter steric bulk and hydrogen-bonding capacity compared to the five-membered tetrahydrofuran.

- Molecular Weight : 393.5 g/mol (vs. unspecified for the target compound) .

Compound 3 : tert-Butyl (3-aminopropyl)carbamate hydrochloride ()

- Key Differences : Lacks nicotinamido and ether groups; simpler propylamine-carbamate structure.

- Similarity Score : 1.00 (highest in ), indicating a shared carbamate-propyl backbone but divergent functionalization .

- Applications : Likely used as an intermediate rather than a bioactive molecule due to minimal steric hindrance.

Physical and Chemical Properties

- Density and Boiling Points: Compound 6: tert-Butyl (3-((cyclobutylmethyl)amino)propyl)carbamate () has a density of 0.988 g/cm³ and predicted boiling point of 356.3°C . Target Compound: Data unavailable, but cyclobutylmethyl analogs suggest carbamates generally exhibit densities near 1.0 g/cm³.

- pKa :

Functional Group Impact on Bioactivity

- Nicotinamido Group : Present in the target compound and absent in most analogs (e.g., Compounds 1, 3). This group may confer specificity toward nicotinamide-binding enzymes (e.g., PARPs, sirtuins).

- Ether Linkages: Tetrahydrofuran (target) vs.

Biological Activity

Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a tert-butyl group, a nicotinamide moiety, and a tetrahydrofuran ring, contributes to its biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's systematic name reflects its intricate arrangement of atoms. The tert-butyl group provides steric bulk, influencing reactivity and interaction with biological systems. The nicotinamide moiety is crucial for various biochemical pathways, including NAD+ biosynthesis, essential for cellular metabolism and energy production. The tetrahydrofuran ring has been studied for its ability to modulate biological functions, potentially acting as an enzyme inhibitor or modulator in therapeutic contexts.

Research indicates that the biological activity of this compound may involve interactions with various biological macromolecules, including enzymes and receptors. The compound could potentially act as an inhibitor or modulator of specific pathways, making it a candidate for drug discovery and development.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)... | Tert-butyl group, nicotinamide moiety | Sterically bulky; potential for enzyme inhibition |

| Nicotinamide Mononucleotide | Involved in NAD+ biosynthesis | Lacks steric hindrance from tert-butyl group |

| Tetrahydrofuran Derivatives | Cyclic ether structure | Varying biological activities |

| Ethyl Carbamate | Simpler structure without bulky groups | Different reactivity profiles |

This table illustrates the distinct structural features that may confer unique biological activities to the compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. For instance, research on nicotinamide derivatives has shown their efficacy in enhancing cellular energy metabolism and neuroprotection. A study published in Medicinal Chemistry demonstrated that nicotinamide derivatives could improve mitochondrial function and reduce oxidative stress in neuronal cells.

In another study focusing on tetrahydrofuran derivatives, researchers found that these compounds exhibited significant anti-inflammatory properties by inhibiting specific cytokine pathways. This suggests that this compound may also possess similar anti-inflammatory effects due to its structural components.

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound holds promise for various therapeutic applications:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially useful in treating diseases where enzyme modulation is beneficial.

- Neuroprotection : Its nicotinamide moiety suggests potential applications in neuroprotective therapies.

- Anti-inflammatory Treatments : Based on the anti-inflammatory properties observed in similar compounds, this compound may be explored for inflammatory disease treatments.

Q & A

Q. Table 1: Example Reaction Conditions

| Reagent/Condition | Role | Reference |

|---|---|---|

| THF, DIEA, DMAP | Solvent and base | |

| HATU/EDCI | Carboxylic acid activation | |

| Tert-butyl carbamate | Amine protection |

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms structural integrity (e.g., tert-butyl group at δ ~1.4 ppm, amide protons at δ ~6.5-8.5 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydrofuran and propyl chains.

- Mass Spectrometry (MS):

- X-ray Crystallography:

- Determines solid-state conformation and hydrogen-bonding patterns (if crystals are obtainable) .

Data Contradiction Note:

Discrepancies in melting points or spectral data may arise from polymorphic forms or solvent residues. Always cross-validate with elemental analysis .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .

- Storage:

- Spill Management:

- Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry predict the reactivity of this compound in different solvents?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD):

- Model interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .

Case Study:

A 2016 study on tert-butyl carbamate derivatives used DFT to correlate electron-withdrawing substituents with hydrolytic stability .

Advanced: What strategies address conflicting data in thermal stability studies?

Methodological Answer:

- Controlled Experiments:

- Kinetic Analysis:

- Apply the Kissinger method to determine activation energy (Eₐ) from DSC data .

- Mitigation Strategies:

Data Contradiction Note:

Discrepancies may arise from impurities (e.g., residual catalysts); use HPLC purity >98% for reproducible studies .

Advanced: How to design experiments to study its enzyme interactions?

Methodological Answer:

- Surface Plasmon Resonance (SPR):

- Immobilize the compound on a sensor chip to measure binding kinetics with target enzymes (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC):

- Crystallographic Studies:

- Co-crystallize with enzymes (e.g., carbonic anhydrase) to identify binding motifs .

Theoretical Framework:

Link experiments to enzyme inhibition models (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.